molecular formula C22H21N3O B2935890 N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1025220-28-3

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2935890
CAS No.: 1025220-28-3
M. Wt: 343.43
InChI Key: ICICCNLECZQTRT-UHFFFAOYSA-N
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Description

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine, also known as 5-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine, is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound that is composed of two benzene rings and an imine group. This compound has been studied for its potential applications in a variety of fields, including drug design, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The study of methoxy- and alkyl-cinnolines, including their methylation and quaternisation, provides insights into the chemical behavior and synthetic pathways of complex cinnoline derivatives, potentially including compounds similar to "N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine". Such research lays the groundwork for synthesizing novel compounds with targeted properties for various applications (Ames et al., 1971).

Biological Activities

  • The investigation of tetrahydroisoquinolines and their effects on biological systems, including their action on blood pressure, respiration, and smooth muscle, might provide a framework for studying the physiological impacts of structurally related compounds like "this compound". Understanding these relationships can aid in the development of new therapeutic agents (Fassett & Hjort, 1938).

Pharmacological Potential

  • The exploration of imines as pharmacophores highlights their versatility and potential in medicinal chemistry. The synthesis and structural elucidation of imine compounds, including their crystal structures, computational analysis, and ADMET evaluation, underscore the therapeutic potential of such molecules. This research area might encompass compounds like "this compound", contributing to the discovery of new drugs (Tatlidil et al., 2022).

Herbicidal Activities

  • The design and synthesis of novel triazolinone derivatives for use as herbicides, which involve incorporating pharmacophores into a triazolinone scaffold, can be relevant for compounds with similar structural motifs. This approach may help in the development of new herbicides with improved efficacy and selectivity (Luo et al., 2008).

Material Science Applications

  • The synthesis and characterization of crystalline fluoro-functionalized imines, including their structural, computational, and nonlinear optical properties, suggest potential applications in material science. These studies might provide insights into the properties of "this compound" and related compounds for use in electronic and optical materials (Ashfaq et al., 2022).

Properties

IUPAC Name

N-methoxy-7-methyl-3-(4-phenylphenyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-12-21-19(22(13-15)25-26-2)14-20(23-24-21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICICCNLECZQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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